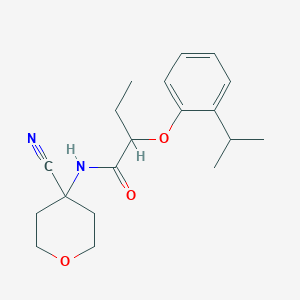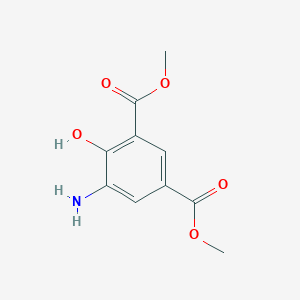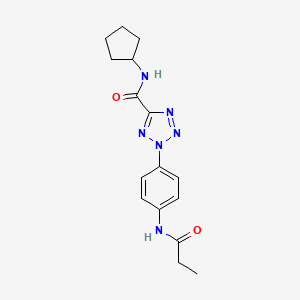
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one, also known as DEACM, is a fluorescent probe that is widely used in scientific research. It belongs to the class of coumarin-based fluorescent probes and has a unique structure that makes it highly suitable for a range of applications. In
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has a wide range of scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. It is commonly used as a fluorescent probe to study cellular processes such as endocytosis, exocytosis, and intracellular trafficking. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has also been used to study protein-protein interactions and enzyme activity.
Wirkmechanismus
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one works by binding to specific molecules or structures within cells, which causes it to fluoresce. The exact mechanism of action of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is not fully understood, but it is believed to involve the interaction between the coumarin-based structure of the probe and the target molecule. The fluorescence emitted by (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can be detected using a range of imaging and spectroscopic techniques.
Biochemical and Physiological Effects
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a non-toxic fluorescent probe that has minimal impact on cellular processes. It has been shown to be highly specific in its binding to target molecules, which makes it an excellent tool for studying cellular processes. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one has also been used to study the effects of drugs and other compounds on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is its high specificity and sensitivity, which makes it a valuable tool for studying cellular processes. It is also relatively easy to synthesize and has minimal impact on cellular processes. However, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one does have some limitations. It is not suitable for use in vivo and can only be used in vitro. Additionally, the fluorescence emitted by (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one can be affected by environmental factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research involving (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. One area of interest is the development of new fluorescent probes based on the structure of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. This could involve modifying the structure of the probe to improve its specificity or sensitivity. Another area of interest is the use of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one in drug discovery and development. (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one could be used to screen large libraries of compounds for their effects on cellular processes, which could lead to the development of new drugs. Finally, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one could be used in combination with other imaging and spectroscopic techniques to study complex cellular processes in more detail.
Conclusion
In conclusion, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is a valuable tool for studying cellular processes in vitro. Its unique structure and high specificity make it a valuable tool for a range of scientific research applications. The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one is relatively straightforward, and it has minimal impact on cellular processes. While (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one does have some limitations, there are many potential future directions for research involving this fluorescent probe.
Synthesemethoden
The synthesis of (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one involves a series of chemical reactions that start with the condensation of 4-diethylaminobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then subjected to further chemical reactions to obtain the final product, (E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with the appropriate equipment and expertise.
Eigenschaften
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-23(4-2)18-12-9-16(10-13-18)11-14-20(24)19-15-17-7-5-6-8-21(17)26-22(19)25/h5-15H,3-4H2,1-2H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBQXAOYJYWNSN-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-(diethylamino)phenyl)acryloyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,4-dimethylphenyl)amino]-N-(2-ethoxybenzyl)-1,3-thiazole-4-carboxamide](/img/structure/B2392998.png)


![ethyl 2-(5-chloro-2-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2393003.png)


![2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2393008.png)
![6-(1H-pyrazol-1-yl)-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2393009.png)
![2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2393010.png)
![{[(Furan-2-yl)methyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2393011.png)
